molecular formula C22H18Cl2O3 B14862366 1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone

1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone

Cat. No.: B14862366
M. Wt: 401.3 g/mol
InChI Key: RJGYYCZMBPPHBW-UHFFFAOYSA-N
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Description

1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone is an organic compound with the molecular formula C15H12Cl2O2. It is a derivative of ethanone, featuring a dichlorobenzyloxy group and a hydroxyphenyl group.

Preparation Methods

The synthesis of 1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

1-(4-(2,5-Dichlorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone can be compared with similar compounds, such as:

Properties

Molecular Formula

C22H18Cl2O3

Molecular Weight

401.3 g/mol

IUPAC Name

1-[4-[(2,5-dichlorophenyl)methoxy]-2-hydroxyphenyl]-2-(4-methylphenyl)ethanone

InChI

InChI=1S/C22H18Cl2O3/c1-14-2-4-15(5-3-14)10-21(25)19-8-7-18(12-22(19)26)27-13-16-11-17(23)6-9-20(16)24/h2-9,11-12,26H,10,13H2,1H3

InChI Key

RJGYYCZMBPPHBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OCC3=C(C=CC(=C3)Cl)Cl)O

Origin of Product

United States

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